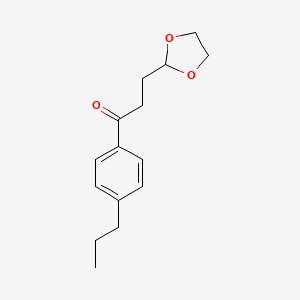

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one |

InChI |

InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3 |

InChI Key |

KNYKYPBZZNEYLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Propan-1-one Backbone Formation

The synthesis begins with the preparation of the aromatic ketone precursor, 1-(4-propylphenyl)propan-1-one. This intermediate is typically synthesized via Friedel-Crafts acylation, where propylbenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions in a solvent like dichloromethane at 0–5°C to minimize side reactions.

The mechanism involves electrophilic substitution, where AlCl₃ coordinates to the acyl chloride, generating an acylium ion that attacks the para position of propylbenzene. After quenching with ice water, the crude product is extracted with chloroform and purified via vacuum distillation, yielding 1-(4-propylphenyl)propan-1-one with >85% purity.

Dioxolane Ring Formation via Acetal Protection

The ketone group of 1-(4-propylphenyl)propan-1-one is subsequently protected as a dioxolane acetal. This step involves refluxing the ketone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions. The reaction removes water as an azeotrope, driving the equilibrium toward acetal formation.

Key parameters include:

-

Molar ratio : 1:2 ketone-to-ethylene glycol.

Post-reaction, the mixture is washed with saturated sodium bicarbonate to neutralize residual acid, followed by brine to remove organic impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude acetal is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1) to isolate this compound in 70–75% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and mixing efficiency. For the acetalization step, a tubular reactor with immobilized p-TsOH on a silica support enables rapid heat transfer and reduces catalyst leaching. This setup achieves 90% conversion in <2 hours, significantly outperforming batch reactors.

Solvent and Catalyst Systems

Advanced solvent systems, including supercritical CO₂, have been explored to enhance reaction rates and reduce environmental impact. Supercritical CO₂ improves the solubility of ethylene glycol and ketone substrates, enabling homogeneous reaction conditions and reducing side product formation. Catalytic systems such as zeolite-supported sulfonic acid derivatives further improve selectivity, with turnover numbers (TON) exceeding 500.

Purification and Characterization

Chromatographic Purification

Flash chromatography remains the standard for laboratory-scale purification, using silica gel and gradient elution (petroleum ether to ethyl acetate). Industrial processes employ simulated moving bed (SMB) chromatography for continuous separation, achieving >99% purity with minimal solvent consumption.

Crystallization Techniques

Recrystallization from ether or ethyl acetate yields high-purity crystals. Patent literature describes a mixed-solvent system (ether:hexane, 1:3) that enhances crystal lattice formation, reducing occluded impurities. The final product exhibits a melting point of 92–94°C and a characteristic IR absorption at 1715 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Methodologies

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 6–10 hours | 1–2 hours |

| Yield | 70–75% | 85–90% |

| Catalyst Loading | 0.1 equiv. | 0.05 equiv. |

| Purity After Purification | >99% | >99.5% |

Mechanistic Insights and Side Reactions

Acid-Catalyzed Acetalization Mechanism

The reaction proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by ethylene glycol to form a hemiketal intermediate. A second equivalent of ethylene glycol displaces water, forming the dioxolane ring. Side reactions include over-alkylation and ether formation, which are minimized by strict control of water content and reaction stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Versatile Reactivity:

The compound's structure includes a 1,3-dioxane ring, which enhances its reactivity in organic synthesis. It can participate in various chemical reactions, making it a valuable intermediate in synthesizing more complex molecules. This property is particularly useful in developing pharmaceuticals and fine chemicals.

Synthetic Pathways:

The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one typically involves the formation of the dioxane ring through reactions between carbonyl compounds and diols. Continuous flow reactors are often employed to optimize reaction conditions and improve yields while using efficient catalysts.

Pharmacological Potential

Biological Activity:

While specific biological activity data for this compound is limited, related compounds have shown promising pharmacological properties. For instance, compounds with similar structures have been studied for their interactions with various biological targets, suggesting potential applications in drug delivery systems and as fluorescent nanomaterials with aggregation-induced emission characteristics.

Cytotoxicity Studies:

Research on structurally related compounds has demonstrated cytotoxic effects against cancer cell lines. For example, studies on β-aryl-β-mercapto ketones have shown significant cytotoxic activity against MCF-7 breast cancer cells, indicating that derivatives of this compound may also exhibit similar properties .

Nanotechnology Applications

Nanomaterial Formation:

The ability of this compound to form fluorescent nanomaterials positions it as a candidate for applications in nanotechnology. These nanomaterials can be utilized in various fields such as bioimaging and drug delivery systems due to their unique optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Research Findings and Functional Insights

Steric and Electronic Effects

- 4-tert-butylphenyl vs.

- Dioxolane vs. Oxazole/Epoxide: The 1,3-dioxolane ring offers superior hydrolytic stability relative to reactive epoxides (e.g., dichlorophenyl-oxiranyl compound) and non-aromatic heterocycles. Oxazole-containing analogues (C₆H₇NO₂) exhibit aromaticity, enabling π-π interactions in drug design .

Toxicological Considerations

- Hydroxyphenyl-pyridyl propanones (e.g., No. 2158–2160) demonstrated genotoxicity in bacterial assays, highlighting the impact of substituents on safety profiles .

Biological Activity

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one, a compound featuring a dioxolane ring, has garnered attention for its potential biological activities. The structural characteristics of dioxolanes often correlate with diverse pharmacological effects, including antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 248.32 g/mol

- CAS Number : 842124-08-7

The presence of the dioxolane moiety is significant as it plays a crucial role in the biological activity of compounds. Dioxolanes are known for their ability to act as intermediates in various chemical reactions and have been linked to antimicrobial activities in several studies.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial properties. For instance, a study on various 1,3-dioxolane derivatives demonstrated that many exhibited potent activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3 | S. aureus | 625–1250 µg/mL |

| 4 | P. aeruginosa | 625 µg/mL |

| 5 | E. faecalis | 625 µg/mL |

These findings suggest that the compound's structural features contribute to its effectiveness against specific bacterial strains.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study highlighted that related dioxolane derivatives were effective against Candida albicans, a common fungal pathogen .

Table 2: Antifungal Activity of Dioxolane Derivatives

| Compound ID | Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | C. albicans | Not effective |

| 2 | C. albicans | Effective at low concentrations |

The results indicate that while some derivatives are effective against fungi, others may lack efficacy, emphasizing the importance of structural variations in biological activity.

Case Studies

A notable case study involved synthesizing various enantiomeric forms of dioxolane compounds to evaluate their biological activities. The study found that enantiomers exhibited different levels of activity against both bacteria and fungi, underscoring the significance of stereochemistry in pharmacological efficacy .

Q & A

Q. How can researchers optimize the synthesis yield of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one using Claisen-Schmidt condensation?

Methodological Answer: The Claisen-Schmidt condensation between 4-propylacetophenone and a dioxolane-protected aldehyde derivative is a viable route. Key factors include:

- Protecting Group Stability : The 1,3-dioxolane group stabilizes the aldehyde during condensation. Anhydrous conditions (e.g., ethanol/HCl) prevent hydrolysis of the dioxolane ring .

- Catalyst Selection : Use NaOH or KOH in ethanol for base catalysis, with reaction temperatures maintained at 60–80°C to balance reactivity and side-product formation.

- Workup : Extract the product using dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (>70%) requires strict control of stoichiometry and reaction time .

Advanced: Crystallographic Challenges

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer: Challenges include:

- Disorder in the Dioxolane Ring : Dynamic disorder due to rotational flexibility complicates electron density maps. Partial occupancy refinement in SHELXL is critical .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning matrices and refine against high-resolution data (≤1.0 Å).

- Hydrogen Bonding Networks : SHELXPRO’s hydrogen-bond analysis tools map interactions between the ketone group and adjacent molecules, aiding in understanding packing motifs .

Basic: Spectroscopic Contradictions

Q. How can researchers resolve contradictions between experimental and theoretical NMR data for this compound?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects : Compare experimental -NMR (CDCl₃ or DMSO-d₆) with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) using implicit solvent models .

- Conformational Flexibility : Use 2D NOESY to identify dominant conformers influencing chemical shifts. For example, coupling constants () in the dioxolane ring correlate with chair vs. twist-boat conformations .

Advanced: Computational Modeling

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with CAM-B3LYP) to predict reactivity. The ketone group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic character .

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the dioxolane oxygen lone pairs and the propanone σ* orbital, stabilizing the structure .

Advanced: Structure-Activity Relationships

Q. How does the 1,3-dioxolane moiety influence the compound’s bioactivity in supramolecular interactions?

Methodological Answer:

- Hydrophobic Interactions : The dioxolane ring increases lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays.

- Hydrogen Bond Acceptor Sites : Oxygen atoms in the dioxolane participate in H-bonding with protein targets (e.g., kinases), as shown in docking studies (AutoDock Vina) .

- Steric Effects : The rigid dioxolane restricts conformational freedom, optimizing binding pocket complementarity in enzyme inhibition assays .

Basic: Purity Analysis

Q. Which chromatographic methods are most effective for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. UV detection at 254 nm identifies impurities (<0.5% area) .

- GC-MS : For volatile byproducts (e.g., unreacted aldehyde), employ a DB-5 column (30 m × 0.25 mm) with He carrier gas and electron ionization (70 eV) .

Advanced: Stability Under Thermal Stress

Q. How does thermal decomposition of this compound correlate with its molecular structure?

Methodological Answer:

- TGA/DSC Analysis : Decomposition onset (~180°C) corresponds to cleavage of the dioxolane ring (mass loss ~25%). Kinetic analysis (Kissinger method) reveals an activation energy of ~120 kJ/mol .

- Mechanistic Insight : FT-IR of residues confirms formation of propionic acid derivatives, suggesting retro-aldol pathways under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.